N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
Description
N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a diazepane ring.
Properties
IUPAC Name |
N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-25-12-13-26(11-10-19(25)27)21(29)23-14-15-2-4-16(5-3-15)20(28)24-18-8-6-17(22)7-9-18/h2-9H,10-14H2,1H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBBBAGPVXTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCC1=O)C(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the fluorophenyl carbamoyl intermediate: This step involves the reaction of 4-fluoroaniline with a suitable carbamoylating agent under controlled conditions.
Coupling with the diazepane ring: The intermediate is then coupled with a diazepane derivative through a series of condensation reactions.
Final assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
- N-[[4-[(4-bromophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
Uniqueness
The uniqueness of N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide lies in its fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts. This can result in differences in reactivity, binding affinity, and overall efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
